D3-METHYL BENZOYLFORMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D3-Methyl Benzoylformate is a chemical compound with the molecular formula C10H10O3. It is known for its moderate solubility in water and high solubility in organic solvents such as ethanol, ether, and acetone. This compound is primarily used in various industrial applications, including UV-curable coatings and inks, agriculture, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: D3-Methyl Benzoylformate can be synthesized through several methods. One common method involves the oxidation of styrene using a catalytic system of hydrogen bromide and hydrogen peroxide in water as the solvent. This process yields benzoylformic acid, which can then be esterified to produce this compound using titanium dioxide/sulfate as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. For example, the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate can be achieved using whole cell biocatalysts such as Saccharomyces cerevisiae. This method is advantageous due to its high yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: D3-Methyl Benzoylformate undergoes various chemical reactions, including:
Reduction: It can be reduced to ®-methyl mandelate using biocatalysts or chemical reducing agents.
Decarboxylation: Benzoylformate decarboxylase catalyzes the nonoxidative decarboxylation of benzoylformate to yield benzaldehyde and carbon dioxide.
Hydrolysis: Under certain conditions, this compound can undergo ester hydrolysis to form benzoylformic acid.
Common Reagents and Conditions:
Reduction: N-α-methylbenzyl-1-propyl-1,4-dihydronicotinamide in the presence of magnesium perchlorate in acetonitrile.
Decarboxylation: Thiamin diphosphate-dependent enzymes such as benzoylformate decarboxylase.
Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products:
Reduction: ®-methyl mandelate.
Decarboxylation: Benzaldehyde and carbon dioxide.
Hydrolysis: Benzoylformic acid.
Scientific Research Applications
D3-Methyl Benzoylformate has several scientific research applications:
Mechanism of Action
The mechanism of action of D3-Methyl Benzoylformate involves its interaction with specific enzymes and chemical reagents:
Comparison with Similar Compounds
D3-Methyl Benzoylformate can be compared with other similar compounds such as:
Methyl Benzoylformate: Both compounds share similar properties and applications, but this compound is specifically used in enantioselective synthesis.
Benzoylformic Acid: This compound is a hydrolysis product of this compound and is used in similar applications.
®-Methyl Mandelate: A reduction product of this compound, used as a pharmaceutical intermediate.
This compound stands out due to its versatility in various chemical reactions and its significant role in industrial and pharmaceutical applications.
Properties
CAS No. |
134839-87-5 |
---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
167.178 |
IUPAC Name |
trideuteriomethyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |
InChI Key |
YLHXLHGIAMFFBU-FIBGUPNXSA-N |
SMILES |
COC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.